1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H14N4O3 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-(1-acetylpiperidin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H14N4O3/c1-7(15)13-4-2-3-8(5-13)14-6-9(10(16)17)11-12-14/h6,8H,2-5H2,1H3,(H,16,17) |
InChI Key |
AMDAVWNGRIXCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Bromine-Lithium Exchange and Carboxylation
-
Reaction with Grignard Reagent :
-
II is treated with isopropylmagnesium chloride-lithium chloride composite in tetrahydrofuran (THF) at −10°C to 20°C.
-
This step facilitates bromine-lithium exchange, generating a triazolyl lithium intermediate.
-
Subsequent carboxylation with carbon dioxide yields 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid (IV ).
-
-
Methylation and Separation :
-
IV is methylated using methyl iodide in the presence of potassium carbonate in THF/dimethylformamide (DMF).
-
The product, 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid methyl ester (V ), is isolated via solvent extraction and crystallization.
-
Acidic workup of the aqueous layer yields the free carboxylic acid (I ).
-
Example Adaptation for Target Compound
Replacing the cyclopentyl group in the patent example with 1-acetylpiperidin-3-yl requires synthesizing II from 1-acetylpiperidin-3-yl chloride. The reported yield for analogous compounds is 61% , suggesting feasibility with optimized conditions.
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | Isopropylmagnesium chloride-LiCl, THF, −10°C | Bromine-lithium exchange |
| 2 | CO₂ gas, 15 min | Carboxylation |
| 3 | Methyl iodide, K₂CO₃, THF/DMF | Esterification |
| 4 | HCl, ethyl acetate | Acidification and extraction |
Cycloaddition of β-Ketoesters and Azides
A high-yielding cycloaddition route for 5-hydroxy-1,2,3-triazoles, reported in the Journal of Organic Chemistry, offers an alternative pathway. While the study focuses on 5-methyl derivatives, the methodology is adaptable to carboxylic acid functionality.
Reaction Mechanism
-
Substrate Preparation :
-
A β-ketoester (e.g., ethyl 3-oxobutanoate) reacts with 1-acetylpiperidin-3-yl azide under DBU (1,8-diazabicycloundec-7-ene) promotion in acetonitrile at 50°C.
-
The azide is synthesized separately via nucleophilic substitution of 1-acetylpiperidin-3-yl chloride with sodium azide.
-
-
Cycloaddition and Hydrolysis :
-
The Huisgen cycloaddition forms the triazole ring, yielding an ester intermediate.
-
Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid.
-
Optimization Insights
-
DBU Concentration : A 1.2:1 molar ratio of DBU to substrate maximizes yield.
-
Solvent Choice : Acetonitrile outperforms DMF or THF in minimizing side reactions.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50°C | 85% (reported for 5-methyl analog) |
| DBU Equiv. | 1.2 | Prevents overbase-induced decomposition |
| Reaction Time | 12–24 h | Ensures complete conversion |
Alternative Synthetic Routes
Nucleophilic Substitution on Preformed Triazoles
VulcanChem’s technical data highlights a one-pot synthesis using cesium carbonate as a base in dimethyl sulfoxide (DMSO) under mild conditions. While specifics are sparse, the method likely involves:
-
Coupling 1-acetylpiperidin-3-amine with a preformed triazole-4-carboxylate.
-
Acidic workup to deprotect the carboxylate group.
Challenges
-
Regioselectivity in triazole formation must be controlled to avoid 1,4- vs. 1,5-disubstituted isomers.
-
The acetyl group on piperidine may necessitate orthogonal protection strategies.
Critical Analysis of Methodologies
Chemical Reactions Analysis
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazole rings are replaced by other groups.
Condensation: The carboxylic acid group can participate in condensation reactions with amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Biological Activities
Research has indicated that 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits several promising biological properties:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : The compound has shown potential in inhibiting various cancer cell lines, indicating its applicability in cancer therapy.
Case Studies
Several studies have documented the efficacy of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid in various experimental settings:
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of this compound using in vitro assays. Results indicated significant inhibition of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Efficacy Assessment
In another case study focusing on cancer cell lines, 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated cytotoxic effects against several types of cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and triazole rings can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Observations :
- Acetyl vs.
- Aromatic vs. Piperidine Substitution: The 2-aminophenyl analog exhibits antibacterial activity against Vibrio cholerae (MIC: 12.5 µg/mL), while fluorophenyl derivatives may prioritize electronic effects for target interactions.
Physicochemical Properties
- Solubility : Carboxylic acid groups improve aqueous solubility, but acetylated piperidine may reduce it compared to hydrochloride salts .
- Tautomerism : 5-Formyl-triazole analogs exhibit ring-chain tautomerism (20% cyclic hemiacetal form in solution), impacting reactivity and stability . The target compound’s acetyl group likely stabilizes the triazole ring, minimizing tautomeric shifts.
- Crystallography : Piperidine-triazole hybrids often form hydrogen-bonded networks (e.g., 3D supramolecular structures via O–H···N interactions) , which could influence crystallization behavior in drug formulations.
Biological Activity
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound characterized by its unique structure, which includes a triazole ring and a piperidine moiety. Its chemical formula is C₁₁H₁₄N₄O₂, with a molecular weight of 234.26 g/mol. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The compound features a triazole ring fused with an acetylpiperidine segment, which may enhance its interaction with biological targets. The presence of the carboxylic acid group is significant for solubility and potential receptor interactions.
Anti-inflammatory Properties
Research indicates that 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
Anticancer Activity
The compound has shown promise in inhibiting various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms such as DNA damage and mitochondrial dysfunction. For instance, compounds within the triazole family have been associated with moderate activity against melanoma, colon cancer, and breast cancer cell lines .
Case Studies
Several studies have evaluated the biological activity of similar triazole derivatives:
- Antitumor Screening : A study conducted by the National Cancer Institute (NCI) tested various triazole compounds against multiple cancer cell lines. Some derivatives exhibited significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Interaction studies using molecular docking simulations have suggested that 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid may bind effectively to targets involved in tumor progression and inflammation.
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid | Pyridine instead of piperidine | Exhibits potent anti-inflammatory properties |
| 2-[1-(1-Acetylpiperidin-3-yl)triazol-4-yl]pyridine | Incorporates a pyridine ring | Potential for different biological activities |
| 1-(1-Acetylpiperidin-4-yl)-1H-1,2,3-triazole | Variation in piperidine position | May exhibit different pharmacological profiles |
Pharmacokinetic Considerations
The pharmacokinetic profile of 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid remains to be fully characterized. However, the structural features suggest favorable solubility and potential bioavailability due to the presence of the piperidine and carboxylic acid groups.
Q & A
Q. What are the optimal synthetic routes for 1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be validated?
The compound is typically synthesized via azide-alkyne cycloaddition , a regioselective method for triazole formation. A plausible approach involves:
- Step 1 : Functionalization of the piperidine moiety with an acetyl group.
- Step 2 : Introduction of an alkyne or azide group to the piperidine scaffold.
- Step 3 : Copper(I)-catalyzed cycloaddition with a complementary azide/alkyne to form the triazole ring .
- Step 4 : Oxidation of the terminal aldehyde (if present) to a carboxylic acid group using oxidizing agents like KMnO₄ or Jones reagent.
Validation : Monitor reaction progress via TLC and confirm regioselectivity using -NMR (e.g., distinguishing triazole protons at δ 7.5–8.5 ppm) . Optimize yields (typically 50–70%) by adjusting catalysts (e.g., CuSO₄/Na ascorbate) and solvent systems (THF/H₂O) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Purity Analysis : Use HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .
- Structural Confirmation :
- - and -NMR to verify acetylpiperidinyl protons (e.g., acetyl CH₃ at δ 2.1–2.3 ppm) and triazole/acid functionalities .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated for C₁₀H₁₃N₅O₃: 267.23 g/mol).
- IR spectroscopy for carbonyl stretches (C=O at ~1700 cm⁻¹ for acetyl and carboxylic acid groups) .
Q. What storage conditions ensure compound stability for long-term research use?
- Store at room temperature (RT) in airtight, light-protected containers under inert gas (e.g., N₂).
- Avoid moisture to prevent hydrolysis of the acetyl group. Stability studies suggest no degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The triazole and carboxylic acid groups are critical for hydrogen bonding and electrostatic interactions .
- Pharmacophore Mapping : Identify key features (e.g., hydrogen bond acceptors in the triazole ring) using tools like Schrödinger’s Phase. Preliminary studies suggest affinity for inflammatory targets (e.g., COX-2) due to structural analogs .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Assay Optimization : Standardize conditions (e.g., pH, temperature) to reduce variability. For example, discrepancies in antimicrobial activity (IC₅₀ values) may arise from differences in bacterial strain viability protocols .
- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based ATP assays vs. colony counting for cytotoxicity).
- Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vitro/in vivo data stem from rapid metabolism .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Q. What mechanistic insights can be gained from interaction studies with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, K_d) with proteins like serum albumin to assess pharmacokinetics .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for enzyme inhibition (e.g., acetylcholinesterase) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues (e.g., catalytic triads in proteases) .
Methodological Considerations
- Contradiction Resolution : If synthesis yields vary (e.g., 40% vs. 70%), optimize copper catalyst concentration (0.1–1.0 eq.) and reaction time (12–24 hrs) .
- Data Reproducibility : Use standardized commercial reagents (e.g., Sigma-Aldryl azides) and validate NMR spectra against published benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
